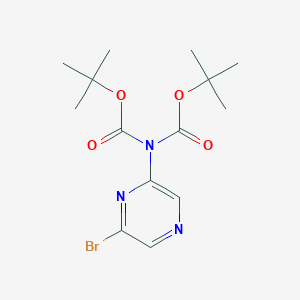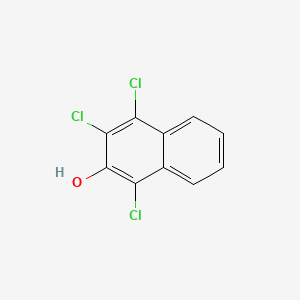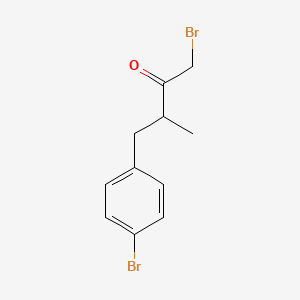
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one
Vue d'ensemble
Description
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one is a useful research compound. Its molecular formula is C11H12Br2O and its molecular weight is 320.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Autoxidation and Conformational Analysis : The autoxidation of similar compounds like 1-bromo-2-methylbutane has been studied, showing that it undergoes oxidation to give bromo-methyl-butanol, indicating a potential application in synthesis and organic reactions (Howard et al., 1977). Similarly, the conformational analysis of (S)-(+)-1-bromo-2-methylbutane using vibrational circular dichroism provides insights into the structural and stereoisomeric complexities of such compounds (Wang et al., 2002).
Solvolysis and Decomposition Studies : Research on the solvolysis of tertiary bromoalkanes, including compounds like 2-bromo-2-methylbutane, offers valuable information on reaction mechanisms and solvent participation, crucial for understanding chemical reactivity and synthesis pathways (Liu et al., 2009). Additionally, studies on the thermal decomposition of 1-bromo-2-methylbutane reveal the effects of catalysts like oxygen and hydrogen bromide on the decomposition process, which is significant for understanding stability and reaction conditions (Hargreaves et al., 2007).
Vibrational Analysis and Ether Synthesis : Vibrational analysis of branched-chain bromides, including 1-bromo-3-methylbutane, provides insights into the physical characteristics of these molecules, which is important for applications in material science and spectroscopy (Crowder & Jalilian, 1977). The Williamson ether synthesis experiment, utilizing compounds like 1-bromo-3-methylbutane, demonstrates practical applications in educational settings and organic chemistry laboratories (Yearty et al., 2020).
Photoisomerization and Ketone-Ketone Rearrangement : Research on the photoisomerization of thiin-3-ones to thietan-3-ones, starting from 3-bromo-3-methylbutan-2-one, shows potential in synthetic organic chemistry for creating complex molecular structures (Er & Margaretha, 1992). Microwave-assisted ketone-ketone rearrangement studies, involving compounds like 3-(4-alkoxyphenyl)-3-methylbutan-2-one, highlight efficient synthetic routes for complex ketones (Gopalakrishnan et al., 2002).
Synthesis and Biological Activity : The synthesis of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, starting from 2-bromo-3-methylbutanamido, showcases applications in medicinal chemistry and drug development (Yancheva et al., 2015).
Propriétés
IUPAC Name |
1-bromo-4-(4-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c1-8(11(14)7-12)6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCJZRXYQKJMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243971 | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-bromophenyl)-3-methylbutan-2-one | |
CAS RN |
2089651-66-9 | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 1-bromo-4-(4-bromophenyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



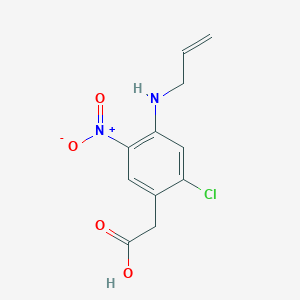

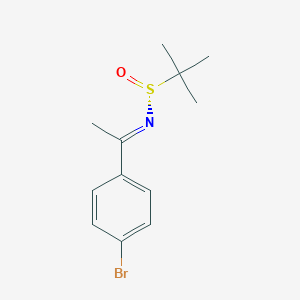

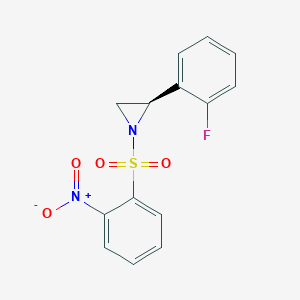
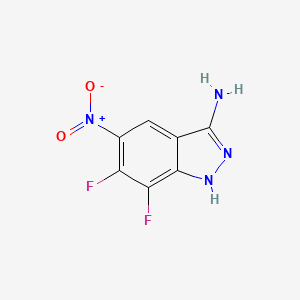





![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride](/img/structure/B8077022.png)
